4-Ethenyl-3-(phenylsulfanyl)-5,6-dihydro-2H-pyran-2-one
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Overview
Description
4-Ethenyl-3-(phenylsulfanyl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with an ethenyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-(phenylsulfanyl)-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(phenylsulfanyl)prop-2-enal with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Michael addition followed by cyclization to form the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3-(phenylsulfanyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted pyran derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethenyl-3-(phenylsulfanyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethenyl-3-(phenylsulfanyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, leading to modulation of their activity. The ethenyl group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethenyl-3-(phenylsulfanyl)oxolan-2-one: Similar structure but with an oxolan ring instead of a pyran ring.
4-Ethenyl-3-(phenylsulfanyl)tetrahydrofuran-2-one: Features a tetrahydrofuran ring.
4-Ethenyl-3-(phenylsulfanyl)cyclohexanone: Contains a cyclohexanone ring.
Uniqueness
4-Ethenyl-3-(phenylsulfanyl)-5,6-dihydro-2H-pyran-2-one is unique due to its specific combination of functional groups and ring structure
Properties
CAS No. |
89030-31-9 |
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Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
4-ethenyl-5-phenylsulfanyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H12O2S/c1-2-10-8-9-15-13(14)12(10)16-11-6-4-3-5-7-11/h2-7H,1,8-9H2 |
InChI Key |
VCXSZNQEHXKRDE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=O)OCC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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